

# Spectroscopic Profile of 4-Hydroxy-3-methylbenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 4-Hydroxy-3-methylbenzaldehyde

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This technical document provides a comprehensive overview of the spectroscopic data for **4-Hydroxy-3-methylbenzaldehyde** (CAS No. 15174-69-3), a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers a detailed chemical signature of the molecule, crucial for researchers, scientists, and professionals in drug development for identity confirmation, purity assessment, and structural elucidation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **4-Hydroxy-3-methylbenzaldehyde**.

### $^1\text{H}$ NMR Spectroscopic Data

The  $^1\text{H}$  NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The data presented below was acquired in a deuterated chloroform ( $\text{CDCl}_3$ ) solvent.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
9.726	Singlet	-	1H	Aldehydic proton (-CHO)
8.457	Broad Singlet	-	1H	Hydroxyl proton (-OH)
7.562-7.541	Doublet	8.0	2H	Aromatic protons
7.612	Singlet	-	1H	Aromatic proton
6.886-6.903	Doublet	8.5	1H	Aromatic proton
2.233	Singlet	-	3H	Methyl protons (-CH <sub>3</sub> )

## <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
192.6	Aldehydic Carbonyl Carbon (C=O)
145.2	Aromatic Carbon (C-OH)
134.0	Aromatic Carbon (C-CHO)
129.7	Aromatic Carbon
129.6	Aromatic Carbon
21.4	Methyl Carbon (-CH <sub>3</sub> )

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The following table lists the characteristic absorption bands for **4-Hydroxy-3-methylbenzaldehyde**.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3540	Strong, Broad	O-H stretch (phenolic)
~1696	Strong	C=O stretch (aromatic aldehyde)
~1268	Strong	C-O stretch (phenolic)
~1035	Medium	C-O stretch

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The electron ionization (EI) mass spectrum of **4-Hydroxy-3-methylbenzaldehyde** shows a molecular ion peak and several fragment ions, which are useful for confirming the molecular weight and fragmentation pattern.<sup>[1]</sup>

m/z	Relative Intensity (%)	Assignment
136	~95	[M] <sup>+</sup> (Molecular Ion)
135	100	[M-H] <sup>+</sup>
107	~40	[M-CHO] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

### NMR Spectroscopy

A solution of **4-Hydroxy-3-methylbenzaldehyde** is prepared by dissolving approximately 10-20 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube. The spectrum is then acquired on a standard NMR spectrometer. For <sup>1</sup>H NMR, a sufficient number of scans are accumulated to obtain a good signal-to-noise ratio. For <sup>13</sup>C NMR, a larger number of scans is typically required due to the lower natural abundance of the <sup>13</sup>C isotope.

### FT-IR Spectroscopy

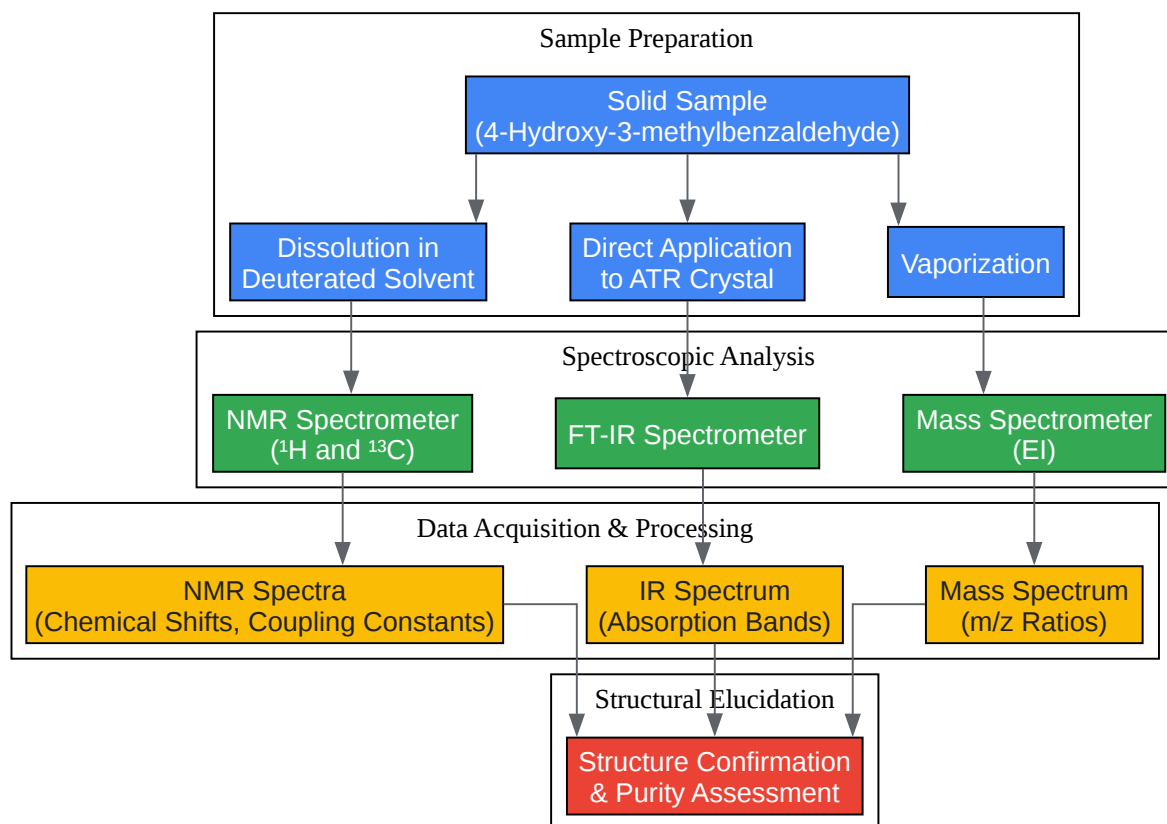
For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, the KBr pellet method can be used, where a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.

## Mass Spectrometry (Electron Ionization)

The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated by their mass-to-charge ratio and detected.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Hydroxy-3-methylbenzaldehyde**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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## References

- 1. rsc.org [rsc.org]
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